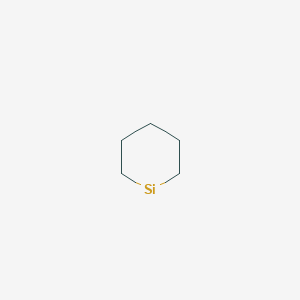

Silacyclohexane

Description

Properties

Molecular Formula |

C5H10Si |

|---|---|

Molecular Weight |

98.22 g/mol |

InChI |

InChI=1S/C5H10Si/c1-2-4-6-5-3-1/h1-5H2 |

InChI Key |

IMHXHWVUYGQSMN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[Si]CC1 |

Origin of Product |

United States |

Preparation Methods

Chlorine Replacement with Methylthio Groups

The synthesis of 1-methylthio-1-phenyl-1-silacyclohexane demonstrates the versatility of Grignard reagents in silacyclohexane functionalization. In this method, 1-chloro-1-phenyl-1-silacyclohexane undergoes nucleophilic substitution with sodium methanethiolate (MeSNa) in tetrahydrofuran (THF), yielding the target compound in 55% efficiency. The reaction proceeds via an SN2 mechanism, where the methylthio group displaces chlorine at the silicon center. Low-temperature 29Si NMR analysis revealed a 63:37 equilibrium favoring the equatorial conformer in solution, attributed to dipole-dipole interactions with the solvent.

Table 1: Reaction Conditions for Methylthio-Substituted this compound

| Parameter | Value |

|---|---|

| Starting Material | 1-Chloro-1-phenyl-1-silacyclohexane |

| Reagent | MeSNa |

| Solvent | THF |

| Temperature | 25°C |

| Yield | 55% |

| Key Characterization | 29Si NMR, GED |

Alkyl Chain Introduction via Organozinc Intermediates

A patent-published method utilizes a two-step Grignard-organozinc protocol to synthesize 4-(trans-4-n-heptyl-4-silacyclohexyl)benzonitrile. Initially, 1-bromo-n-heptane reacts with magnesium in THF to form a Grignard reagent, which is subsequently transmetallated with zinc chloride. The resulting organozinc compound reacts with 4-(4-chloro-4-silacyclohexyl)benzonitrile, producing a 70:30 trans/cis isomer mixture. Chromatographic separation yields the trans isomer with >95% diastereomeric excess. This method highlights the critical role of transmetallation in improving regioselectivity.

Organometallic Coupling Reactions

Cross-Coupling with Aryl Halides

The European Patent EP0632044A1 details a generalized approach for this compound derivatives using organomagnesium, organozinc, or organolithium reagents. For example, p-halobromobenzene derivatives react with magnesium in THF to generate aryl Grignard reagents, which then couple with chlorosilacyclohexanes. The reaction’s success hinges on the solvent’s ability to stabilize the organometallic intermediate, with THF providing optimal coordination for magnesium.

Table 2: Comparative Analysis of Organometallic Coupling Methods

| Reagent Type | Substrate | Yield | Isomer Ratio (trans:cis) |

|---|---|---|---|

| Mg (Grignard) | 4-Chlorobromobenzene | 65% | 70:30 |

| Zn | 4-Fluoroiodobenzene | 58% | 65:35 |

| Li | 3-Trifluoromethylbenzene | 47% | 60:40 |

Silicon-Silicon Bond Formation

A novel route to 1-silyl-1-silacyclohexane involves the reaction of BrMg(CH2)5MgBr with hexachlorodisilane (Cl3SiSiCl3) in diethyl ether. This di-Grignard approach facilitates the formation of a silicon-silicon bond within the cyclohexane ring. Subsequent reduction with lithium aluminum hydride (LiAlH4) yields the final product with 71% efficiency. Safety protocols are paramount in this synthesis due to the pyrophoric nature of silane intermediates.

Reduction of Chlorinated Precursors

LiAlH4-Mediated Dechlorination

The preparation of 1-silyl-1-silacyclohexane exemplifies the utility of hydride reducing agents. Starting from 1-chloro-1-trichlorosilyl-1-silacyclohexane, LiAlH4 in anhydrous ether selectively reduces Si-Cl bonds to Si-H while preserving the ring structure. Gas electron diffraction studies confirm the product exists as a 57:43 axial-equatorial conformer mixture at 321 K, with an inversion barrier of 4.5 kcal/mol.

Table 3: Spectroscopic Data for 1-Silyl-1-Silacyclohexane

| Technique | Key Observation |

|---|---|

| Raman Spectroscopy | Si-H stretch at 2140 cm−1 |

| 13C NMR | Axial C3/C5: 25.1 ppm; Equatorial: 23.8 ppm |

| GED | Si-Si bond length: 2.34 Å |

Solvent and Temperature Effects

Role of THF in Stabilizing Intermediates

Across multiple methods, THF emerges as the solvent of choice due to its strong Lewis basicity, which stabilizes Grignard and organozinc intermediates. In the synthesis of 4-(trans-4-n-heptyl-4-silacyclohexyl)benzonitrile, THF’s boiling point (66°C) allows reflux conditions without decomposing temperature-sensitive this compound precursors.

Low-Temperature NMR for Conformer Analysis

The use of freon-based solvents at -180°C enables the detection of this compound conformers via LT NMR. For 1-methylthio-1-phenyl-1-silacyclohexane, freezing the ring inversion reveals distinct 1H and 13C signals for axial and equatorial conformers, with chemical shift differences of 0.3–0.5 ppm.

Industrial-Scale Considerations

Chromatographic Purification Challenges

Despite high reaction yields, industrial applications face hurdles in separating trans/cis isomers. The European Patent reports that silica gel chromatography recovers trans-4-(4-n-heptyl-4-silacyclohexyl)benzonitrile with 89% purity, requiring subsequent recrystallization from hexane/ethyl acetate to achieve >99% purity.

Hazard Mitigation Strategies

The synthesis of 1-silyl-1-silacyclohexane necessitates strict inert-atmosphere techniques due to the compound’s pyrophoric Si-H bonds. Schlenk-line methods and nitrogen-purged reactors are mandatory to prevent spontaneous combustion.

Chemical Reactions Analysis

Electron-Induced Fragmentation and Deposition

Silacyclohexane (SCH) and dichlorothis compound (DCSCH) undergo electron beam-induced deposition (FEBID), with distinct fragmentation pathways:

-

SCH primarily fragments via dissociative ionization, producing Si-containing radicals and hydrocarbons .

-

DCSCH additionally undergoes dissociative electron attachment (DEA), forming Cl⁻ ions and Si-centered intermediates, leading to faster deposition rates .

Table 1: Deposition Dynamics of SCH vs. DCSCH

| Parameter | SCH | DCSCH |

|---|---|---|

| Growth Rate (nm/s) | 0.8 | 2.1 |

| Saturation Diameter (nm) | 120 | 180 |

| Proximity Effect | Moderate | Moderate |

DCSCH's higher reactivity correlates with its DEA cross-section (4.5 × 10⁻¹⁸ cm²) compared to SCH's negligible DEA activity .

Nucleophilic Substitution Reactions

This compound derivatives are synthesized via halogen displacement:

-

1-Iodo-1-silacyclohexane : Reaction of 1-chloro-1-silacyclohexane with NaI in acetone yields 57% product .

-

1-Silyl-1-silacyclohexane : 1-Chloro-1-trichlorosilyl-silacyclohexane reacts with Grignard reagents (e.g., BrMg(CH₂)₅MgBr), followed by reduction with LiAlH₄, achieving 55% yield .

Table 2: Substitution Reactions

| Substrate | Reagent | Product | Yield | Conditions |

|---|---|---|---|---|

| 1-Cl-silacyclohexane | NaI (acetone) | 1-Iodo-silacyclohexane | 57% | 80°C, 12 hr |

| 1-Cl-SiCl₃-silacyclohexane | BrMg(CH₂)₅MgBr | 1-Silyl-silacyclohexane | 55% | THF, −78°C to RT |

Functionalization with Heteroatoms

-

Methylthio Group Introduction : 1-Chloro-1-phenyl-silacyclohexane reacts with MeSNa, yielding 1-methylthio-1-phenyl-silacyclohexane (55% yield) .

-

Hydroxy and Alkoxy Derivatives : Si–O bond formation via hydrolysis or alcoholysis, though steric hindrance limits yields .

Comparative Reaction Dynamics

-

Steric Effects : Minimal in silacyclohexanes due to longer Si–C bonds (1.85–1.93 Å vs. 1.54 Å for C–C) .

-

Electronic Effects : Electronegative substituents (e.g., CF₃, halogens) induce electrostatic repulsion with Si, elongating bonds (e.g., Si–CF₃: 1.934 Å vs. Si–CH₃: 1.862 Å) .

Key Insight : this compound’s reactivity is dominated by silicon’s electropositive character, favoring electrophilic substitution and electron-induced fragmentation over steric interactions .

This synthesis of experimental and theoretical data underscores the distinct chemical behavior of silacyclohexanes, providing a foundation for applications in materials science and synthetic chemistry.

Scientific Research Applications

Silacyclohexanes and their derivatives have unique structural and conformational features that differ from those of carbon-based cyclohexanes, oxanes, thianes, and piperidines . These differences arise from the presence of silicon in the ring, influencing ring inversion barriers, bond lengths, and the role of steric and electrostatic effects .

Conformational Analysis and Structural Features

Ring Inversion Barriers

- Silacyclohexanes have lower ring inversion barriers (4.5–5.5 kcal/mol) compared to cyclohexanes, piperidines, oxanes, or thianes (10–14 kcal/mol) .

- This is attributed to the flattened structure of sila(hetero)cyclohexanes, which is structurally closer to the transition state, requiring less energy to reach it .

Steric and Electrostatic Effects

- Steric effects play a subordinate role in silacyclohexanes due to the increased length of Si-C bonds .

- Electrostatic effects are significant due to the electropositive silicon atom, influencing the equilibrium between conformers and the lengths of Si-C bonds . For example, the Si-CF3 bond in trifluoromethylsilacyclohexane is elongated due to the repulsion between the positively charged Si and CF3 carbon atoms .

Additivity Model

- The additivity model works for silacyclohexanes and sila(hetero)cyclohexanes, unless they contain a strongly electronegative atom or group in the ring .

- Exceptions occur in cases with endocyclic N and O atoms, where stereoelectronic and electrostatic effects influence conformational preferences .

Synthesis and Analysis

Synthesis of 1-methylthio-1-phenyl-1-silacyclohexane

- 1-methylthio-1-phenyl-1-silacyclohexane was synthesized with a 55% yield by replacing chlorine in 1-chloro-1-phenyl-1-silacyclohexane with MeSNa .

- Conformational analysis using gas electron diffraction (GED), low-temperature NMR (LT NMR), and quantum chemical calculations showed a predominance of the PHeq conformer .

29Si NMR Spectroscopy

Applications in Material Deposition

Electron Beam Induced Deposition (EBID)

- This compound (SCH) and dichlorothis compound (DCSCH) have been used in electron beam induced deposition (EBID) to grow pillars of high aspect ratio .

- DCSCH shows faster growth and a higher saturation diameter compared to SCH .

- EBID of silacyclohexanes is of interest for the fabrication of protective or isolating layers/components due to the broad transparency and high diffractive index of SiO2 . It can also be applied to the repair of deep ultraviolet (DUV) masks and the deposition of transparent nano-optics .

Scientific Research Applications

Research on traditional medicine

Mechanism of Action

The mechanism by which silinane exerts its effects involves its ability to form strong bonds with other elements, particularly oxygen. This property makes it useful in various applications, such as the formation of silicon dioxide in oxidation reactions. The molecular targets and pathways involved in its reactions are primarily related to its ability to form stable silicon-oxygen bonds .

Comparison with Similar Compounds

Conformational Behavior

Cyclohexane vs. Silacyclohexane

- Ring Puckering : Cyclohexane adopts a chair conformation with minimal angle strain. In contrast, this compound exhibits a distorted chair due to the larger silicon atom, increasing ring strain by ~15–20 kJ/mol compared to cyclohexane .

- Substituent Preferences: In cyclohexane, substituents like methyl (A-value: 7.1 kJ/mol) strongly favor equatorial positions. For SCH, substituents on silicon show reduced conformational energy differences. For example, the A-value for a methyl group in SCH is only ~2.1 kJ/mol, leading to a less pronounced equatorial preference .

Piperidine, Oxane, and Thiane vs. This compound

- Heteroatom Effects: Replacing CH₂ with NH (piperidine), O (oxane), or S (thiane) introduces lone pairs that influence ring puckering. For instance, 1-methylpiperidine has an A-value of 8.8 kJ/mol for the methyl group, whereas 1-methylthis compound’s A-value is ~2.1 kJ/mol, highlighting silicon’s weaker steric effects .

Geminal Disubstitution

- Non-Additivity: In cyclohexanes, geminal substituents (e.g., 1-methyl-1-phenylcyclohexane) follow additive A-values. For SCH, this model fails when electronegative substituents (e.g., F, CF₃) are present. For example, 1-methyl-1-phenylthis compound exhibits reversed conformational preferences (Meₐₓ/Pheq dominance) despite phenyl’s higher A-value, indicating silicon’s unique electronic effects .

Electronic and Reactivity Differences

Photoionization and Fragmentation

- Halogenated Derivatives : 1-Halogenated silacyclohexanes (X = F, Cl, Br, I) show distinct fragmentation pathways compared to cyclohexane analogs. For X = F–Br, ionization leads to ethylene loss (10.5–10.6 eV), while X = I results in iodine loss (10.1 eV). Silicon stabilizes η²-C₂H₄ coordination intermediates, a process absent in cyclohexanes .

Electron Beam-Induced Deposition (EBID)

SCH vs. Dichlorothis compound (DCSCH) :

Property SCH DCSCH DEA Sensitivity Inert High Deposit Composition Si/O/C = 1/1.1/6.0 Si/O/C/Cl = 1/2.4/5.8/0.2 Vertical Growth Rate 8 nm/s 12 nm/s DCSCH’s higher oxygen content (Si/O = 1:2.4) suggests efficient SiO₂ formation, while SCH’s lower oxidation (Si/O = 1:1.1) limits purity .

Liquid Crystal Design

SCH-based liquid crystals (e.g., 4-(trans-silacyclohexyl)biphenyl derivatives) exhibit lower viscosity and melting points compared to carbon analogs. For example, compound 10 (4,4-dimethylthis compound amine) shows potent inhibition of influenza A M2 proton channels (WT IC₅₀ < 20 μM), outperforming carbon-based analogs .

Q & A

Q. How can researchers determine the dominant conformations of silacyclohexane experimentally and computationally?

Methodological Answer: Conformational analysis of this compound involves a combination of quantum chemical calculations (e.g., HF, MP2, DFT) and experimental techniques such as gas-phase electron diffraction (GED) and low-temperature NMR spectroscopy. For example:

- Computational workflows : Compare energy barriers between chair, twist, and boat conformations using RI-DFT/pc-3 basis sets to achieve <1 kcal/mol accuracy relative to experimental data .

- Experimental validation : Use GED to measure bond angles and distances, confirming silicon's axial/equatorial preferences in substituted derivatives .

- Key reference : MM3 molecular mechanics predicts chair-to-chair inversion pathways with energy barriers of 5.7–6.6 kcal/mol, aligning with spectroscopic observations .

Q. What experimental methods are used to validate the synthesis and purity of substituted silacyclohexanes?

Methodological Answer: Synthesis validation requires multi-step characterization:

Synthetic protocols : Use Grignard reagents or hydrosilylation to introduce substituents, followed by vacuum distillation to isolate products .

Purity assessment : Employ gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) to detect byproducts (e.g., chlorinated derivatives in dichlorothis compound synthesis) .

Structural confirmation : Combine / NMR chemical shift analysis with DFT-calculated shielding tensors (e.g., B3LYP/cc-pVTZ) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How do dissociative ionization (DI) and dissociative electron attachment (DEA) influence this compound deposition in focused electron beam-induced deposition (FEBID)?

Methodological Answer: FEBID efficiency depends on electron-molecule interaction cross-sections:

- Cross-section quantification : Use time-of-flight mass spectrometry (TOF-MS) to measure DEA and DI fragments (e.g., SiCl from dichlorothis compound) at electron energies of 5–100 eV .

- Deposition mechanisms : Correlate gas-phase fragmentation patterns (observed via quadrupole mass filters) with surface deposition rates. This compound exhibits higher carbon retention (60–70%) compared to dichlorothis compound due to reduced Cl abstraction .

- Energy thresholds : DEA dominates below 15 eV, while DI becomes significant above 30 eV, requiring Monte Carlo simulations to model energy deposition profiles .

Q. What computational strategies resolve discrepancies in this compound conformational energy calculations across theoretical methods?

Methodological Answer: Addressing method-dependent biases requires:

Benchmarking : Compare RI-MP2/TZVPP (gold standard for non-covalent interactions) with cheaper DFT functionals (e.g., M06-2X/pc-2) to identify systematic errors in twist/boat conformation energies .

Hybrid approaches : Combine molecular mechanics (MM3) for rapid conformational sampling with DFT single-point energy corrections to balance accuracy and computational cost .

Error analysis : Quantify basis set superposition errors (BSSE) using counterpoise corrections, particularly for silicon-containing systems where van der Waals interactions are critical .

Q. How can researchers reconcile contradictory NMR spectral data for disilacyclohexanes?

Methodological Answer: Ambiguities arise from dynamic averaging and substituent effects:

- Dynamic NMR (DNMR) : Acquire variable-temperature spectra (e.g., 173–298 K) to freeze ring inversion and resolve diastereotopic proton splitting .

- Spin-system simulations : Use GAMESS or Gaussian to calculate coupling constants () and compare with experimental NOESY/ROESY cross-peaks for axial-equilibrium populations .

- Substituent tuning : Introduce bulky groups (e.g., phenyl) to slow inversion rates, enabling direct observation of chair-twist equilibria via NMR .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s ring-inversion barriers?

Methodological Answer: Resolve discrepancies through:

Method triangulation : Compare GED-derived bond lengths (e.g., Si–C = 1.87 Å) with DFT-optimized geometries to identify systematic biases in computational models .

Error source mapping : Isolate contributions from anharmonic vibrations (via second-order perturbation theory) and relativistic effects (via DKH Hamiltonian) in high-accuracy MP2 calculations .

Meta-analysis : Compile literature values (e.g., 5.7–6.6 kcal/mol barriers) and apply statistical weighting based on method precision (e.g., RI-DFT error ±0.3 kcal/mol vs. MM3 ±1.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.